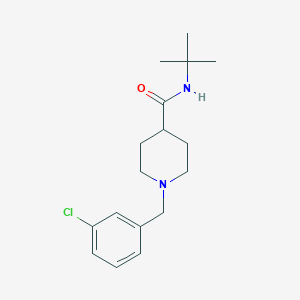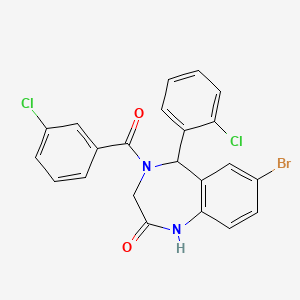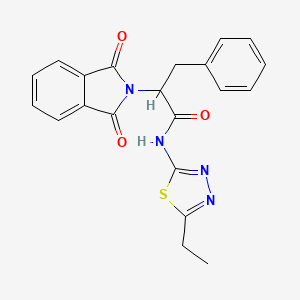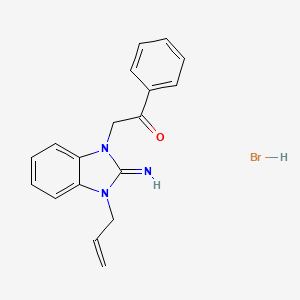
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine-based compound that has been extensively studied due to its potential therapeutic applications.
作用机制
The mechanism of action of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is not fully understood. It is believed to act as a modulator of neurotransmitter systems in the brain, particularly the dopamine and glutamate systems. The compound has been shown to increase the levels of dopamine and glutamate in the brain, which can have beneficial effects on cognitive function and behavior.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It can increase the levels of dopamine and glutamate in the brain, which can improve cognitive function and behavior. The compound has also been shown to have antioxidant and anti-inflammatory effects, which can protect against neuronal damage and inflammation in the brain.
实验室实验的优点和局限性
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in good yield and purity. The compound has been extensively studied and its mechanism of action is well understood. However, there are some limitations to using N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide in lab experiments. The compound is not very water-soluble, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the study of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the serotonin and GABA systems. Another direction is to study the long-term effects of the compound in animal models of disease. Additionally, the compound could be modified to improve its water solubility and increase its half-life, which would make it more useful in lab experiments.
Conclusion:
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide is a piperidine-based compound that has shown promising results in scientific research. It has potential therapeutic applications in various diseases and has been extensively studied for its mechanism of action and biochemical and physiological effects. While there are some limitations to using the compound in lab experiments, there are several future directions for its study that could lead to new discoveries and potential therapies.
合成方法
The synthesis of N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide involves the reaction of 3-chlorobenzylamine with tert-butyl isocyanide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield. The synthesis method has been optimized to obtain high purity and yield of the product.
科学研究应用
N-(tert-butyl)-1-(3-chlorobenzyl)-4-piperidinecarboxamide has shown promising results in scientific research. It has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have antipsychotic effects in animal models of schizophrenia.
属性
IUPAC Name |
N-tert-butyl-1-[(3-chlorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-17(2,3)19-16(21)14-7-9-20(10-8-14)12-13-5-4-6-15(18)11-13/h4-6,11,14H,7-10,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHKTKGXBZDUHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)

![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)


![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
![N-{5-[(cyclohexylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5070289.png)

![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)


![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)